2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone
Description
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is a diaryl ethanone derivative featuring two aromatic rings: a 3-bromo-4-fluorophenyl group and a 4-methoxy-3-methylphenyl group attached to a central ketone moiety. This compound is structurally characterized by electron-withdrawing substituents (Br, F) on one aryl ring and electron-donating groups (methoxy, methyl) on the other. The IUPAC name and SMILES notation (CC(=O)C1=CC=C(F)C(Br)=C1 linked to the second aryl group) confirm its substitution pattern .
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-10-7-12(4-6-16(10)20-2)15(19)9-11-3-5-14(18)13(17)8-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYXPHIKFMDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856601 | |
| Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209495-16-8 | |
| Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and 4-methoxy-3-methylbenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-fluoroaniline and 4-methoxy-3-methylbenzaldehyde under acidic or basic conditions.
Oxidation: The intermediate is then oxidized to form the final product, this compound. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation Reactions: Utilizing automated reactors to mix and react the starting materials.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted derivatives can be formed.
Reduction Products: The primary alcohol corresponding to the reduction of the carbonyl group.
Oxidation Products: Carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The bromine and fluorine substituents may enhance the bioactivity of the compound, making it a candidate for further development in anticancer therapies .
Antimicrobial Activity
Another area of research involves the antimicrobial properties of this compound. Preliminary investigations suggest that it may possess activity against certain bacterial strains, which could be useful in developing new antibiotics or antimicrobial agents. The presence of the methoxy group is believed to play a role in enhancing this activity .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and improve light emission efficiency has been documented in various studies, indicating its potential use in next-generation electronic devices .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for various chemical modifications, leading to materials with specific mechanical, thermal, or optical characteristics that are valuable in industrial applications .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several derivatives of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents. Further research is required to elucidate the mechanism of action and optimize the structure for enhanced efficacy .
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial formulations based on this compound, addressing the growing concern over antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function.
Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups on the aromatic rings can influence the compound’s reactivity in various chemical reactions.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The target compound’s electronic profile is shaped by its substituents:
Examples of analogous compounds :
1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone (): Substituents: Ethoxy, methoxy (EDGs) on one ring; methoxy-phenoxy linkage. Reactivity: The ether linkage introduces steric hindrance and reduces conjugation compared to the target compound’s direct aryl-ketone bond.
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (): Substituents: Bromo (EWG), hydroxy (EDG), methoxy (EDG). Stability: The hydroxy group increases acidity (pKa ~8–10) and solubility in basic media, unlike the target compound’s non-acidic methoxy group .
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (): Substituents: Methylsulfonyl (strong EWG), methylpyridinyl. Application: Used as a pharmaceutical intermediate (e.g., etoricoxib), highlighting the role of EWGs in enhancing binding affinity .
Key Observations :
- The target compound’s higher molecular weight (~322.9 vs. 261.14–332.3) reflects its dual aryl substitution.
- Synthetic routes vary: Nucleophilic substitution () vs. bromination () vs.
Reactivity and Stability
- Ketone Reactivity : The target’s EWGs reduce carbonyl electrophilicity, making it less reactive toward nucleophiles compared to EDG-substituted analogs (e.g., hydroxy/methoxy derivatives) .
- Thermal Stability : Bromo and fluoro substituents enhance thermal stability relative to compounds with labile groups (e.g., hydroxy in ) .
Biological Activity
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone, also known by its CAS number 1209495-16-8, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14BrF O2
- Molecular Weight : 353.18 g/mol
- Structure : The compound features a bromo and fluorine substitution on the phenyl rings, which may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The presence of halogen substituents (bromo and fluoro) enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its structural characteristics may enhance membrane permeability, allowing for better uptake into bacterial cells.
- Antioxidant Activity : The methoxy group is known to confer antioxidant properties, which may help in reducing oxidative stress in cells, thereby preventing cellular damage.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of the compound:
Case Studies
-
Antitumor Efficacy :
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against MCF-7 and HeLa cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways. -
Antimicrobial Activity :
In a comparative analysis against standard antibiotics, the compound showed superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, with lower MIC values than commonly used treatments. This suggests its potential as an alternative antimicrobial agent. -
Oxidative Stress Reduction :
Research indicated that the compound effectively scavenged free radicals in vitro, demonstrating its potential as a therapeutic agent for conditions associated with oxidative stress.
Q & A
Q. What safety protocols are essential when handling this compound, given its bromo and fluoro substituents?
- Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Bromine vapors require activated charcoal filters. Waste disposal follows halogenated waste protocols (e.g., neutralization with NaHCO₃ before incineration). Emergency measures for skin contact include rinsing with 1% acetic acid to neutralize HF byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
